molecular formula C11H9N5O B1428787 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol CAS No. 1330044-24-0

5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol

Cat. No.: B1428787
CAS No.: 1330044-24-0
M. Wt: 227.22 g/mol
InChI Key: HSWHRHVLLJLIDZ-UHFFFAOYSA-N
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Description

5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C11H9N5O and its molecular weight is 227.22 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell growth . This compound interacts with CDK2 by binding to its active site, thereby preventing the enzyme from phosphorylating its substrates. Additionally, this compound has been shown to interact with other proteins involved in cell cycle regulation, such as cyclin A2 .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting CDK2 activity . This leads to a decrease in cell proliferation and an increase in programmed cell death. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, this compound may interact with other biomolecules, such as transcription factors, to modulate gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and suppresses tumor growth without causing significant toxicity . At higher doses, this compound may induce toxic effects, such as liver damage and hematological abnormalities . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination . Additionally, this compound may affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, this compound accumulates in specific compartments, such as the nucleus and cytoplasm, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with CDK2 and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific subcellular compartments .

Properties

IUPAC Name

5-methyl-2-pyrazolo[1,5-a]pyrazin-3-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c1-7-4-13-10(15-11(7)17)8-5-14-16-3-2-12-6-9(8)16/h2-6H,1H3,(H,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWHRHVLLJLIDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(NC1=O)C2=C3C=NC=CN3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.